molecular formula C18H16N2O7 B3708489 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate

2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate

Cat. No.: B3708489
M. Wt: 372.3 g/mol
InChI Key: AAZYXXFCVACTDM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as methoxy, nitrophenyl, oxoethyl, and acetylamino benzoate . These functional groups suggest that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxy, nitrophenyl, oxoethyl, and acetylamino benzoate groups would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would all be influenced by the functional groups present .

Mechanism of Action

Without specific information on the compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological systems in a variety of ways depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and chemical synthesis .

Properties

IUPAC Name

[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7/c1-11(21)19-14-6-3-12(4-7-14)18(23)27-10-16(22)13-5-8-17(26-2)15(9-13)20(24)25/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZYXXFCVACTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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